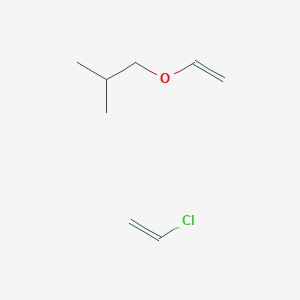![molecular formula C9H6N12 B3069706 5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 193614-99-2](/img/structure/B3069706.png)
5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Descripción general
Descripción
“5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is a type of tetrazole derivative. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .
Molecular Structure Analysis
Tetrazoles have a planar structure that favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The specific molecular structure of “this compound” is not available in the retrieved sources.Physical and Chemical Properties Analysis
Tetrazoles are known to have high thermal stabilities . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . The specific physical and chemical properties of “this compound” are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Essential Role of Ancillary Ligands in Color Tuning of Iridium Tetrazolate Complexes
The study by Stagni et al. (2008) explores the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The research highlights the significance of ancillary tetrazolate ligands in tuning the redox and emission properties of iridium(III) complexes, suggesting potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Synthesis and Characterization of N-Substituted Bis(tetrazol-5-yl)diazenes
Serebryanskaya et al. (2010) synthesized N-substituted bis(tetrazol-5-yl)diazenes, providing a detailed characterization and exploring the molecular and crystal structures through X-ray diffraction and quantum-chemical DFT calculations. This research contributes to the fundamental understanding of the structural and spectral properties of tetrazole compounds (Serebryanskaya et al., 2010).
Energetic Properties of 5-(Tetrazol-1-yl)-2H-tetrazole
Fischer et al. (2013) conducted an extensive study on the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, evaluating their potential as energetic materials. The research provides insights into the synthesis, characterization, and application potential of these compounds in various fields (Fischer et al., 2013).
Photodegradation of Tetrazole-Based Energetic Compounds in Water
Halasz et al. (2020) investigated the photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a tetrazole derivative considered by the defense industry as a high nitrogen composite propellant. The study provides valuable insights into the degradation pathways of H2BTA under simulated sunlight, contributing to the understanding of the environmental fate of tetrazole-based energetic compounds (Halasz et al., 2020).
Safety and Hazards
Tetrazoles are generally considered hazardous. They can cause skin corrosion/irritation and serious eye damage/eye irritation. They can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . The specific safety and hazards information for “5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is not available in the retrieved sources.
Mecanismo De Acción
Target of Action
Tetrazoles are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
It’s known that tetrazoles have a wide range of biological activities, which could result in various molecular and cellular effects .
Action Environment
The compound is a white crystalline solid with high thermal and chemical stability . It is insoluble in water and most organic solvents at room temperature . Its preparation, operation, and storage should be conducted under specialized laboratory conditions, and it should be strictly controlled to avoid contact with fire sources or other flammable materials, and to avoid severe impact or friction .
Propiedades
IUPAC Name |
5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCVHAPAZSJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)











